![molecular formula C8H11BrF2O2 B13024156 Ethyl 2-bromo-2-(3,3-difluorocyclobutyl)acetate](/img/structure/B13024156.png)
Ethyl 2-bromo-2-(3,3-difluorocyclobutyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-bromo-2-(3,3-difluorocyclobutyl)acetate is a chemical compound with the molecular formula C8H11BrF2O2 and a molecular weight of 257.0725464 . It is known for its unique structure, which includes a bromine atom and two fluorine atoms attached to a cyclobutyl ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-2-(3,3-difluorocyclobutyl)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-bromoacetate with 3,3-difluorocyclobutanone under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-bromo-2-(3,3-difluorocyclobutyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and catalysts like sodium iodide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents such as acetone or water.
Reduction: Reducing agents like lithium aluminum hydride, solvents such as ether or tetrahydrofuran.
Major Products Formed
Substitution: Formation of ethyl 2-(3,3-difluorocyclobutyl)acetate derivatives.
Oxidation: Formation of acids or ketones.
Reduction: Formation of alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-bromo-2-(3,3-difluorocyclobutyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 2-bromo-2-(3,3-difluorocyclobutyl)acetate involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, proteins, or other biomolecules, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-bromo-2-(3,3-difluorocyclobutyl)acetate can be compared with other similar compounds, such as ethyl bromodifluoroacetate . While both compounds contain bromine and fluorine atoms, their structural differences lead to distinct chemical properties and reactivity. Ethyl bromodifluoroacetate, for example, is used in the synthesis of difluoromethylated compounds and has applications in organic synthesis .
List of Similar Compounds
- Ethyl bromodifluoroacetate
- Ethyl 2-bromo-2,2-difluoroacetate
- Ethyl 2-bromo-2,2-difluoroethaneperoxoate
This compound stands out due to its unique cyclobutyl ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Biologische Aktivität
Ethyl 2-bromo-2-(3,3-difluorocyclobutyl)acetate is a synthetic organic compound with the molecular formula C8H11BrF2O2 and a molecular weight of approximately 257.07 g/mol. This compound features a unique structure characterized by a bromine atom and two fluorine atoms attached to a cyclobutane ring, which may impart distinct biological properties and reactivity compared to similar compounds.
The presence of halogens, particularly bromine and fluorine, enhances the lipophilicity of this compound. This characteristic can significantly influence its bioavailability and interaction with biological targets, making it a subject of interest in medicinal chemistry and drug development.
Comparative Analysis
To better understand the potential biological activity of this compound, we can compare it with structurally similar compounds. The following table summarizes key compounds with comparable features:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl 2-bromo-4,4,4-trifluorobutanoate | C6H8BrF3O2 | Contains trifluoromethyl group instead of difluorocyclobutane |
Ethyl 2-bromoacetate | C4H7BrO2 | Simpler structure without fluorinated groups |
3-Bromo-1-(3,3-difluorocyclobutyl)ethanone | C6H7BrF2O | Lacks the ester functional group present in ethyl acetate |
This comparison highlights how this compound stands out due to its specific combination of halogenated groups, potentially leading to unique biological activities.
Case Studies and Research Findings
Research into compounds similar to this compound has revealed insights into their biological effects:
- Antitumor Activity : Compounds with similar halogenation patterns have shown significant antitumor activity in various cancer cell lines. For instance, inhibitors targeting embryonic ectoderm development (EED), which share structural characteristics with halogenated compounds, demonstrated low IC50 values in inhibiting cancer cell growth .
- Metabolic Pathway Studies : Research has indicated that compounds like this compound can be utilized to study enzyme kinetics and metabolic pathways due to their ability to interact with specific enzymes involved in these processes.
Eigenschaften
Molekularformel |
C8H11BrF2O2 |
---|---|
Molekulargewicht |
257.07 g/mol |
IUPAC-Name |
ethyl 2-bromo-2-(3,3-difluorocyclobutyl)acetate |
InChI |
InChI=1S/C8H11BrF2O2/c1-2-13-7(12)6(9)5-3-8(10,11)4-5/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
HTNIANAWFMBWNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1CC(C1)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.